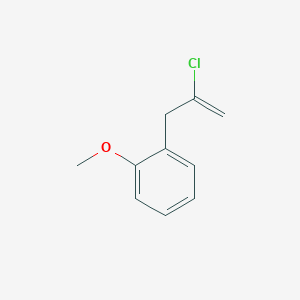

2-Chloro-3-(2-methoxyphenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEMJABSJFBEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641178 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63667-85-6 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 2-Chloro-3-(2-methoxyphenyl)-1-propene. This guide provides available information and presents data from closely related analogs to offer insights into its expected properties and reactivity. All data presented for analogous compounds is clearly identified.

Introduction

This compound is a substituted allylic chloride. Allylic chlorides are versatile reagents in organic synthesis, known for their reactivity in nucleophilic substitution reactions. The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry and materials science, as this moiety is present in numerous biologically active compounds and functional materials. This document aims to provide a comprehensive overview of the available technical information for this compound and its close analogs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-1-propene (Allyl Chloride)[1] |

| CAS Number | 63667-85-6 | 107-05-1 |

| Molecular Formula | C₁₀H₁₁ClO | C₃H₅Cl |

| Molecular Weight | 182.65 g/mol | 76.53 g/mol |

| Appearance | Not specified | Colorless liquid |

| Boiling Point | Not specified | 45 °C |

| Density | Not specified | 0.938 g/mL at 25 °C |

| Solubility | Not specified | Insoluble in water; Soluble in organic solvents.[1] |

| Vapor Pressure | Not specified | 295 mmHg at 20 °C |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted allylic chlorides. A general approach involves the allylic chlorination of the corresponding methoxy-substituted phenylpropene.

Representative Experimental Protocol: Synthesis of a Substituted Allylic Chloride

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Objective: To synthesize a 2-chloro-3-aryl-1-propene via allylic chlorination.

Materials:

-

3-Aryl-1-propene precursor

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aryl-1-propene precursor in CCl₄ under an inert atmosphere.

-

Add N-Chlorosuccinimide (NCS) in a slight molar excess (e.g., 1.1 equivalents) to the solution.

-

Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the purified 2-chloro-3-aryl-1-propene.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Spectroscopic data for a related compound, 2-chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone, shows characteristic peaks for the methoxy group (a singlet at δ 3.83 in ¹H NMR) which can be a useful reference.[2]

Reactivity and Potential Applications

Allylic chlorides are known for their enhanced reactivity in Sₙ2 reactions due to the stabilization of the transition state by the adjacent double bond. The chlorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, making it a valuable intermediate for the synthesis of more complex molecules.

Potential Applications:

-

Pharmaceutical Synthesis: The methoxyphenyl group is a common feature in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.

-

Materials Science: The reactive nature of the allylic chloride and the properties imparted by the aromatic ring could be utilized in the development of new polymers and functional materials.

-

Agrochemicals: Substituted aromatic compounds are frequently used in the development of pesticides and herbicides.

The biological activity of allylic chlorides can vary. For instance, allyl chloride itself has been shown to be mutagenic in some biological systems.[3] The introduction of substituents, such as the methoxyphenyl group, can significantly modulate the biological activity of a molecule.[4]

Diagrams and Workflows

Logical Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

General Reactivity Pathway

Caption: General Sₙ2 reactivity pathway of this compound.

References

Technical Guide: Physicochemical Properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the key physicochemical properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a compound of interest in synthetic chemistry and potential drug discovery pipelines.

Data Presentation

The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Isomeric Compound MW | 182.65 g/mol (for 4-methoxyphenyl isomer)[1] |

Note: The molecular weight is calculated based on the chemical formula and is consistent with isomeric forms of the compound.

Experimental Protocols

Accurate determination of molecular weight is critical for the verification of a synthesized compound's identity. The standard and most definitive method for this is Mass Spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to produce a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the intact molecular ion is identified to confirm the molecular weight of the compound. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene

Disclaimer: Detailed experimental data for 2-Chloro-3-(2-methoxyphenyl)-1-propene is limited in the public domain. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and general principles of organic chemistry. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chlorinated allylic compound featuring a methoxy-substituted phenyl group. While specific research on this molecule is scarce, its structural motifs—an allylic chloride and a methoxyphenyl group—are present in a variety of organic molecules with known chemical and biological activities. This guide aims to provide a thorough understanding of its predicted chemical properties, potential reactivity, and a framework for its synthesis and handling, by drawing parallels with closely related analogs.

Physicochemical Properties of Structurally Related Analogs

To approximate the physicochemical properties of this compound, data for two closely related compounds, 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene and 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, are presented below. These compounds share the same core structure and are expected to exhibit similar characteristics.

| Property | 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene[1] | 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene[2][3] |

| IUPAC Name | 1-(2-chloro-2-propenyl)-2,4-dimethoxybenzene | 4-(2-chloro-2-propen-1-yl)-1,2-dimethoxybenzene |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.68 g/mol | 212.67 g/mol |

| Purity | 97% | Not specified |

| InChI Code | 1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | Not specified |

| InChI Key | YWMITLLGLFNCBC-UHFFFAOYSA-N | Not specified |

Reactivity and Synthetic Considerations

The reactivity of this compound is primarily dictated by the allylic chloride functional group. Allylic halides are known to be reactive electrophiles in nucleophilic substitution reactions.

Nucleophilic Substitution: The chlorine atom is a good leaving group, and the adjacent double bond can stabilize the resulting carbocation intermediate through resonance. This makes the compound susceptible to both SN1 and SN2 type reactions. Allyl halides generally exhibit faster SN2 reactivity compared to their saturated counterparts.[4][5] This enhanced reactivity is attributed to the stabilization of the transition state through overlap of the nucleophile's orbital with the π-system of the double bond.[5]

General Reactivity of Allyl Chloride:

-

Allyl chloride is a highly reactive compound that can undergo a variety of chemical transformations, including substitution and addition reactions.[6]

-

It readily reacts with nucleophiles such as water, alcohols, and amines.[6]

-

The carbocation formed from the dissociation of the chloride is stabilized by resonance, making SN1 reactions favorable, especially with tertiary and secondary allylic halides.[7]

Due to the lack of specific experimental protocols for the synthesis of this compound, a generalized synthetic workflow for this class of compounds is proposed. A common method involves the reaction of the corresponding allyl alcohol with a chlorinating agent.

Potential Biological Activity

While no biological data exists for this compound, compounds containing the methoxyphenyl propene scaffold have been investigated for various biological activities. For instance, derivatives of cinnamic acid, which share a similar phenylpropanoid skeleton, have shown antioxidant, hepatoprotective, and neuroprotective properties.[8] Furthermore, some volatile phenylpropanoids found in essential oils exhibit antimicrobial, anti-inflammatory, and anticancer activities.[9] The biological activities of 2-methoxyphenols have also been studied, with some showing potential as COX-2 inhibitors.[10]

It is important to note that the introduction of a reactive allylic chloride group could significantly alter the biological profile, potentially introducing cytotoxicity or other specific interactions.

Experimental Protocols and Signaling Pathways: Data Scarcity

A critical aspect of this technical guide is to address the user's request for detailed experimental protocols and signaling pathway diagrams. However, due to the profound lack of specific published research on this compound, providing validated experimental methodologies or established signaling pathways in which this compound is involved is not feasible.

The creation of such detailed documentation would require primary research data from synthesis, purification, characterization, and biological evaluation experiments that are not currently available in the scientific literature.

Conclusion

This compound is a molecule with interesting structural features that suggest a rich chemical reactivity, primarily centered around its allylic chloride group. While a detailed experimental profile is not available, by examining its structural analogs, we can infer its physicochemical properties and anticipate its behavior in chemical reactions. The methoxyphenyl moiety suggests that this compound could be a precursor for molecules with potential biological relevance. However, a comprehensive understanding of its properties and potential applications can only be achieved through dedicated synthesis and experimental investigation. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this and related compounds.

References

- 1. 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-PROPENE | 111860-79-8 [amp.chemicalbook.com]

- 4. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemcess.com [chemcess.com]

- 7. Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution reaction. Explain why? [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a proposed synthetic route for 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the absence of a specific, documented synthesis in peer-reviewed literature, this guide outlines a plausible and scientifically sound two-step methodology. The proposed synthesis commences with the Grignard reaction of 2-methoxybenzaldehyde with vinylmagnesium bromide to yield the intermediate allylic alcohol, 1-(2-methoxyphenyl)prop-2-en-1-ol. This intermediate is subsequently converted to the target molecule, this compound, via an allylic chlorination reaction.

This document offers comprehensive experimental protocols for each synthetic step, a summary of the quantitative data for all relevant chemical entities in a structured tabular format, and a visual representation of the synthetic pathway to facilitate a clear understanding of the proposed chemical transformations.

Quantitative Data of Reactants and Products

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methoxybenzaldehyde[1][2] | 2-methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Liquid | 34-40 | 238 | 1.127 |

| 1-(2-methoxyphenyl)prop-2-en-1-ol | 1-(2-methoxyphenyl)prop-2-en-1-ol | C₁₀H₁₂O₂ | 164.20 | Not available | Not available | Not available | Not available |

| This compound | This compound | C₁₀H₁₁ClO | 182.65 | Not available | Not available | Not available | Not available |

Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for the proposed synthesis of this compound.

Step 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol

This procedure details the synthesis of the intermediate allylic alcohol via a Grignard reaction.

Materials:

-

2-Methoxybenzaldehyde

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2-methoxybenzaldehyde (13.6 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Vinylmagnesium bromide solution (1.0 M in THF, 110 mL, 0.11 mol) is added dropwise to the stirred solution of 2-methoxybenzaldehyde over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxyphenyl)prop-2-en-1-ol.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

This procedure describes the conversion of the allylic alcohol to the final product, an allylic chloride, using thionyl chloride.

Materials:

-

1-(2-methoxyphenyl)prop-2-en-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 250 mL round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, is charged with 1-(2-methoxyphenyl)prop-2-en-1-ol (16.4 g, 0.1 mol) and a catalytic amount of pyridine (0.1 mL) dissolved in 100 mL of anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Thionyl chloride (8.0 mL, 0.11 mol) is added dropwise to the stirred solution over a period of 20 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

The reaction mixture is carefully poured into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Chloro-3-(2-methoxyphenyl)-1-propene

IUPAC Name: 1-(2-chloro-2-propen-1-yl)-2-methoxybenzene

This technical guide provides a comprehensive overview of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a halogenated aromatic alkene of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this guide combines theoretical knowledge with data from closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | This compound (Predicted/Calculated) | 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene |

| IUPAC Name | 1-(2-chloro-2-propen-1-yl)-2-methoxybenzene | 1-(2-chloro-2-propenyl)-2,4-dimethoxybenzene |

| Molecular Formula | C₁₀H₁₁ClO | C₁₁H₁₃ClO₂[1] |

| Molecular Weight | 182.65 g/mol | 212.67 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | - |

| Boiling Point | Estimated >200 °C | - |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) | - |

Synthesis

A plausible and efficient method for the synthesis of this compound is the allylic chlorination of the corresponding precursor, 3-(2-methoxyphenyl)-1-propene. This reaction selectively introduces a chlorine atom at the position adjacent to the double bond.

Proposed Experimental Protocol: Allylic Chlorination

Objective: To synthesize this compound via radical-initiated allylic chlorination of 3-(2-methoxyphenyl)-1-propene.

Materials:

-

3-(2-methoxyphenyl)-1-propene (precursor)

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methoxyphenyl)-1-propene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Chlorosuccinimide (1.1 eq) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Precautions: Carbon tetrachloride is a hazardous and environmentally damaging solvent; alternative solvents should be considered where possible. All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Synthetic Workflow Diagram

References

Retrosynthetic Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a molecule of interest in organic synthesis and potential drug development. This document outlines plausible synthetic pathways, details experimental protocols for key transformations, and presents relevant data in a structured format.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections. The most logical approaches involve the formation of the carbon-carbon double bond and the installation of the allylic chloride. Two primary retrosynthetic pathways are proposed and explored in this guide: the Wittig/Horner-Wadsworth-Emmons (HWE) approach and the Allylic Chlorination approach.

A third, less direct Grignard approach is also considered. These pathways are illustrated in the following logical relationship diagram.

Figure 1: Retrosynthetic analysis of this compound.

Pathway A: Wittig/Horner-Wadsworth-Emmons Approach

This pathway constructs the central double bond of the target molecule via a Wittig or Horner-Wadsworth-Emmons reaction. The disconnection leads to 2-methoxybenzaldehyde and a chloro-substituted phosphorus ylide or phosphonate anion.

Synthesis of Precursors

2-Methoxybenzaldehyde: This starting material is commercially available.

(Chloromethyl)triphenylphosphonium chloride: This Wittig reagent can be prepared from triphenylphosphine and chloroiodomethane or synthesized by dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde, and then introducing hydrogen chloride gas.[1] The resulting hydroxymethyltriphenylphosphine chloride is then treated with thionyl chloride.[1]

Diethyl (chloromethyl)phosphonate: This HWE reagent can be synthesized via the Arbuzov reaction between triethyl phosphite and chloroiodomethane.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (chloromethyl)triphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78°C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise. The mixture is stirred for 30 minutes to generate the corresponding ylide.

-

Reaction with Aldehyde: A solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the cold ylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Anion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is washed with anhydrous hexane to remove the oil. Anhydrous THF is added, and the suspension is cooled to 0°C. Diethyl (chloromethyl)phosphonate (1.1 equivalents) is added dropwise, and the mixture is stirred at 0°C for 30 minutes, then at room temperature for 30 minutes to generate the phosphonate anion.

-

Reaction with Aldehyde: The reaction mixture is cooled to 0°C, and a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary

| Reaction Step | Reagents | Base | Solvent | Typical Yield (%) | Reference |

| Wittig Reaction | (Chloromethyl)triphenylphosphonium chloride, 2-Methoxybenzaldehyde | n-BuLi | THF | 60-80 (estimated) | [2][3][4] |

| HWE Reaction | Diethyl (chloromethyl)phosphonate, 2-Methoxybenzaldehyde | NaH | THF | 70-90 (estimated) | [5][6][7] |

Pathway B: Allylic Chlorination Approach

This pathway involves the synthesis of an alkene precursor, 3-(2-methoxyphenyl)-1-propene, followed by a selective allylic chlorination to introduce the chlorine atom at the desired position.

Synthesis of 3-(2-methoxyphenyl)-1-propene

This intermediate can be synthesized via a Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide or by the reaction of 2-methoxybenzylmagnesium chloride with acrolein followed by dehydration.

Experimental Protocol: Allylic Chlorination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-(2-methoxyphenyl)-1-propene (1.0 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride (CCl4).

-

Reagent Addition: N-Chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) (catalytic amount) are added to the solution.

-

Reaction: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary

| Reaction Step | Reagent | Initiator | Solvent | Typical Yield (%) | Reference |

| Allylic Chlorination | NCS | BPO | CCl4 | 50-70 (estimated) | [8][9] |

Pathway C: Grignard Approach

This approach involves the formation of a carbon-carbon bond by reacting a Grignard reagent with 2-methoxybenzaldehyde. A plausible, though less direct, route involves the reaction of 2-propenylmagnesium bromide with 2-methoxybenzaldehyde to form an allylic alcohol, followed by conversion of the alcohol to the chloride. A more direct but challenging approach would be to use a 2-chloro-1-propenyl Grignard reagent.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Figure 2: Workflow for the Wittig reaction pathway.

Figure 3: Workflow for the HWE reaction pathway.

Figure 4: Workflow for the allylic chlorination pathway.

Conclusion

This technical guide has detailed two primary retrosynthetic pathways for the synthesis of this compound. The Wittig/HWE approach offers a convergent and generally high-yielding route, while the allylic chlorination pathway provides a more linear but potentially less selective alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the required purity of the final product. The provided experimental protocols and data offer a solid foundation for researchers and drug development professionals to pursue the synthesis of this and related compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Allylic halogenation of unsaturated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Starting materials for 2-Chloro-3-(2-methoxyphenyl)-1-propene synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 2-Chloro-3-(2-methoxyphenyl)-1-propene. The document outlines several plausible pathways, detailing the necessary starting materials and experimental protocols. All quantitative data is summarized for comparative analysis, and key transformations are visualized using reaction diagrams.

Executive Summary

The synthesis of this compound, a substituted allylic chloride, can be approached through several strategic disconnections. This guide explores four primary synthetic routes, each commencing from readily accessible starting materials. The most direct and potentially efficient method involves a one-pot conversion of a ketone to the corresponding allylic chloride. Alternative pathways, including Wittig olefination and Grignard-based approaches, offer flexibility in precursor selection and synthesis strategy. A multi-step route involving reduction, dehydration, and subsequent chlorination is also presented as a more classical, albeit potentially lower-yielding, alternative. The selection of a specific route will depend on factors such as starting material availability, desired scale, and laboratory capabilities.

Starting Materials and Synthetic Pathways

The following sections detail the proposed synthetic routes, including the required starting materials for each pathway.

Route 1: Direct Conversion of a Ketone to an Allylic Chloride

This highly efficient, one-pot method utilizes a vinyl addition followed by a niobium pentachloride-mediated[1][1]-sigmatropic rearrangement.[2][3]

Starting Materials:

-

1-(2-Methoxyphenyl)-2-propanone (o-methoxyphenylacetone)

-

Vinylmagnesium bromide

-

Niobium(V) chloride (NbCl5)

-

Tetrahydrofuran (THF)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

Route 2: Wittig Olefination

This well-established method allows for the formation of the double bond and introduction of the chloro-substituted methylene group in a single step from an aldehyde.[1][4][5][6][7]

Starting Materials:

-

2-Methoxybenzaldehyde

-

Chloromethyltriphenylphosphonium salt (e.g., chloride or iodide)

-

Strong base (e.g., n-butyllithium, sodium amide)

-

Triphenylphosphine

-

Chloromethylating agent (e.g., chloroiodomethane)

-

Anhydrous solvent (e.g., THF, diethyl ether)

Route 3: Grignard Reaction

This approach involves the coupling of a Grignard reagent derived from a benzyl halide with a suitable three-carbon electrophile.

Starting Materials:

-

2-Methoxybenzyl chloride or bromide

-

Magnesium turnings

-

2,3-Dichloropropene

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Iodine (for initiation)

Route 4: Multi-Step Synthesis from a Ketone

This classical approach involves a sequence of reduction, dehydration, and allylic chlorination.

Starting Materials:

-

1-(2-Methoxyphenyl)-2-propanone (o-methoxyphenylacetone)

-

Reducing agent (e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4))

-

Solvent for reduction (e.g., Methanol, Ethanol, THF)

-

Dehydrating agent (e.g., Concentrated sulfuric acid, Phosphoric acid)

-

Allylic chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO2Cl2))

-

Radical initiator (e.g., Benzoyl peroxide) for NCS chlorination

-

Inert solvent for chlorination (e.g., Carbon tetrachloride)

Quantitative Data Summary

| Route | Key Transformation | Key Reagents | Reported Yields (for similar transformations) |

| 1 | Ketone to Allylic Chloride | Vinylmagnesium bromide, NbCl5 | Good to excellent[2][3] |

| 2 | Wittig Olefination | Chloromethylphosphonium ylide | Moderate to high[1] |

| 3 | Grignard Coupling | 2-Methoxybenzylmagnesium halide | Variable, dependent on coupling efficiency |

| 4 | Multi-step Synthesis | NaBH4, H2SO4, NCS | Variable, multiple steps can lower overall yield |

Experimental Protocols

Protocol for Route 1: Direct Conversion of 1-(2-Methoxyphenyl)-2-propanone to this compound[3]

-

To a solution of 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in anhydrous THF (0.75–0.85 M) at -10 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (1.2 eq, commercially available or freshly prepared) in THF dropwise.

-

Stir the reaction mixture at -10 °C for 15 minutes.

-

Add 1,4-dioxane (4 volumes relative to THF) to the reaction mixture.

-

Add solid niobium(V) chloride (2.5 eq) in one portion.

-

Stir the mixture for 10 minutes, allowing it to warm to room temperature.

-

Pour the reaction mixture into 2 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Route 2: Wittig Olefination

Step 2a: Preparation of Chloromethyltriphenylphosphonium Salt

-

To a solution of triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene), add a chloromethylating agent such as chloroiodomethane (1.1 eq).

-

Stir the mixture at room temperature or with gentle heating until the formation of a precipitate is complete.

-

Collect the solid phosphonium salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2b: Wittig Reaction

-

Suspend the chloromethyltriphenylphosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium (1.0 eq) dropwise.

-

Allow the resulting ylide solution to warm to 0 °C and stir for 30 minutes.

-

Cool the reaction mixture back to -78 °C and add a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Route 3: Grignard Reaction

Step 3a: Preparation of 2-Methoxybenzylmagnesium Bromide

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere with a crystal of iodine.

-

Add a solution of 2-methoxybenzyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 3b: Coupling Reaction

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of 2,3-dichloropropene (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Route 4: Multi-Step Synthesis

Step 4a: Reduction of 1-(2-Methoxyphenyl)-2-propanone

-

Dissolve 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-methoxyphenyl)propan-2-ol.

Step 4b: Dehydration of 1-(2-Methoxyphenyl)propan-2-ol [8]

-

Add the alcohol from the previous step to an excess of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to approximately 170 °C to effect dehydration.

-

Distill the resulting alkene, 1-(2-methoxyphenyl)propene, directly from the reaction mixture.

-

Wash the distillate with a dilute sodium bicarbonate solution and then with water, dry over a suitable drying agent, and re-distill if necessary.

Step 4c: Allylic Chlorination of 1-(2-Methoxyphenyl)propene

-

Dissolve the 1-(2-methoxyphenyl)propene (1.0 eq) in an inert solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography.

Visualizations

Caption: Route 1: Direct conversion of a ketone to an allylic chloride.

Caption: Route 2: Synthesis via Wittig olefination.

Caption: Route 3: Grignard reaction pathway.

Caption: Route 4: Multi-step synthesis from a ketone.

References

- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]

- 6. 1-(2-Methoxyphenyl)propan-2-ol [myskinrecipes.com]

- 7. 2-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 591999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

Reactivity of the Allylic Chloride in 2-Chloro-3-(2-methoxyphenyl)-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allylic halides are a pivotal class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts enhanced reactivity towards nucleophilic substitution reactions compared to their saturated counterparts. The heightened reactivity stems from the ability of the adjacent π-system to stabilize either the transition state in an SN2 reaction or the carbocation intermediate in an SN1 reaction.

The subject of this guide, 2-Chloro-3-(2-methoxyphenyl)-1-propene, incorporates an allylic chloride functionality with a phenyl ring bearing a methoxy group at the ortho position. This substitution pattern is expected to exert a profound influence on the reactivity of the allylic chloride through a combination of electronic and steric effects, as well as the potential for intramolecular interactions. Understanding these influences is critical for predicting and controlling the outcomes of reactions involving this substrate, which holds potential as a building block in the synthesis of complex organic molecules, including pharmacologically active compounds.

This document will delve into the theoretical underpinnings of the reactivity of this specific allylic chloride, supported by comparative data from analogous systems. It will also provide detailed, albeit hypothetical, experimental procedures to guide researchers in the synthesis and kinetic evaluation of this compound.

Theoretical Framework of Reactivity

The reactivity of the allylic chloride in this compound is primarily governed by its propensity to undergo nucleophilic substitution reactions. The two principal mechanisms for such reactions are the unimolecular (SN1) and bimolecular (SN2) pathways.

SN2 Reaction Pathway

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom in a concerted step with the departure of the leaving group (chloride ion). For allylic systems, the SN2 transition state is stabilized by the overlap of the p-orbitals of the attacking nucleophile and the leaving group with the π-system of the double bond. This delocalization of electron density lowers the activation energy of the reaction, making allylic halides generally more reactive than their corresponding alkyl halides in SN2 reactions.

The 2-methoxyphenyl group in the target molecule can influence the SN2 reactivity in several ways:

-

Steric Hindrance: The ortho-methoxy group and the phenyl ring itself can sterically hinder the backside attack of the nucleophile, potentially slowing down the SN2 reaction rate compared to less substituted allylic chlorides.

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The overall effect on the electrophilicity of the carbon bearing the chlorine will depend on the balance of these opposing effects.

SN1 Reaction Pathway

The SN1 mechanism involves a two-step process: the rate-determining formation of a carbocation intermediate followed by a rapid attack by a nucleophile. Allylic chlorides are particularly susceptible to SN1 reactions due to the formation of a resonance-stabilized allylic carbocation.

For this compound, the departure of the chloride ion would lead to a secondary allylic carbocation that is further stabilized by resonance delocalization into the phenyl ring. The ortho-methoxy group, being electron-donating through resonance, can significantly stabilize the positive charge on the benzylic position, thereby favoring the SN1 pathway.

Neighboring Group Participation (NGP)

A noteworthy feature of the title compound is the presence of a methoxy group at the ortho position. This substituent is suitably positioned to act as an internal nucleophile, potentially leading to neighboring group participation (NGP). In this scenario, the oxygen atom of the methoxy group could attack the electrophilic carbon, displacing the chloride ion and forming a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then open this ring. NGP can lead to an enhanced reaction rate (anchimeric assistance) and retention of stereochemistry. The likelihood of NGP will depend on the reaction conditions and the nature of the external nucleophile.

Predicted Reactivity and Mechanistic Preference

Given the structure of this compound, a competition between SN1 and SN2 pathways is expected. The secondary nature of the allylic chloride and the potential for steric hindrance from the ortho-substituted phenyl group might disfavor a pure SN2 mechanism with bulky nucleophiles. Conversely, the significant resonance stabilization of the potential carbocation intermediate by both the allyl system and the electron-donating 2-methoxyphenyl group strongly suggests that an SN1 or SN1-like mechanism will be a major contributing pathway, especially in polar, protic solvents and with weaker nucleophiles. The possibility of neighboring group participation by the ortho-methoxy group adds another layer of complexity and could lead to rate enhancements and specific stereochemical outcomes.

The logical relationship between the substrate and its potential reaction pathways is illustrated in the following diagram:

Quantitative Reactivity Data (Comparative Analysis)

Direct kinetic data for the nucleophilic substitution of this compound is not available in the published literature. To provide a quantitative perspective, the following tables summarize kinetic data for the hydrolysis of allyl chloride and some of its simple derivatives. This data serves as a baseline for understanding the reactivity of the parent allylic chloride system.

Table 1: Rate Constants for the Hydrolysis of Substituted Allyl Chlorides

| Substrate | Temperature (°C) | Pressure (atm) | Rate Constant, k (s⁻¹) | Reference |

| Allyl chloride | 50.25 | 1 | 1.35 x 10⁻⁵ | [1] |

| β-Methyl allyl chloride | 50.25 | 1 | 1.12 x 10⁻⁵ | [1] |

| trans-γ-Methyl allyl chloride | 12.02 | 1 | 2.04 x 10⁻⁴ | [1] |

Data from this table is sourced from a study on the effect of pressure on the rates of hydrolysis of allyl chlorides.[1]

The data in Table 1 illustrates the sensitivity of the hydrolysis rate to the substitution pattern on the allyl framework. The significantly faster rate for trans-γ-methyl allyl chloride suggests a greater degree of carbocationic character in the transition state, consistent with an SN1-like mechanism.

Proposed Experimental Protocols

To facilitate further investigation into the reactivity of this compound, the following detailed, yet hypothetical, experimental protocols are provided.

Synthesis of this compound

This proposed synthesis follows a two-step route involving a Grignard reaction to form the allylic alcohol, followed by chlorination.

Step 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

-

Reagents:

-

Magnesium turnings (1.2 equiv.)

-

Dry tetrahydrofuran (THF)

-

Vinyl bromide or vinyl chloride (1.2 equiv.)

-

2-Methoxybenzaldehyde (1.0 equiv.)

-

-

Procedure: a. The magnesium turnings are placed in the flask under a nitrogen atmosphere. b. A solution of vinyl bromide in dry THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary. c. Once the Grignard reagent has formed, the solution is cooled to 0 °C. d. A solution of 2-methoxybenzaldehyde in dry THF is added dropwise from the dropping funnel. e. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. f. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. g. The aqueous layer is extracted with diethyl ether (3x). h. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. i. The crude product, 1-(2-methoxyphenyl)prop-2-en-1-ol, is purified by column chromatography on silica gel.

Step 2: Chlorination of 1-(2-methoxyphenyl)prop-2-en-1-ol

-

Apparatus: A single-necked round-bottom flask with a magnetic stirrer.

-

Reagents:

-

1-(2-methoxyphenyl)prop-2-en-1-ol (1.0 equiv.)

-

Dry dichloromethane (DCM)

-

Thionyl chloride (1.1 equiv.)

-

Pyridine (catalytic amount)

-

-

Procedure: a. The allylic alcohol is dissolved in dry DCM and cooled to 0 °C in an ice bath. b. A catalytic amount of pyridine is added. c. Thionyl chloride is added dropwise with stirring. d. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. e. The reaction is carefully quenched by pouring it into ice-water. f. The organic layer is separated, and the aqueous layer is extracted with DCM (2x). g. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. h. The resulting crude this compound is purified by vacuum distillation or column chromatography.

The overall synthetic workflow is depicted below:

References

An In-depth Technical Guide on the Stability and Degradation of 2-Chloro-3-(2-methoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a hypothesized degradation profile based on the known reactivity of its core functional groups: an allylic chloride and a methoxyphenyl-substituted alkene. Additionally, it details a robust experimental framework for a formal stability assessment.

Core Stability Profile

This compound possesses an allylic chloride functional group, which is known to be a reactive moiety susceptible to nucleophilic substitution and elimination reactions. The stability of the molecule is significantly influenced by the formation of a resonance-stabilized allylic carbocation. Allylic halides are generally more reactive towards substitution than their alkyl halide counterparts due to this stabilization. The presence of the electron-donating methoxyphenyl group can further stabilize this carbocation, potentially accelerating degradation pathways that proceed through an SN1 mechanism.

The primary degradation pathways anticipated for this molecule are hydrolysis and oxidation. The molecule is expected to be sensitive to acidic, basic, and oxidative conditions. Photolytic degradation is also a possibility due to the presence of the aromatic ring and the double bond.

Hypothetical Degradation Pathways

Based on fundamental organic chemistry principles, the following degradation pathways are proposed for this compound.

Hydrolysis is a probable degradation route, proceeding via either an SN1 or SN2 mechanism depending on the pH and solvent conditions.

-

Acid-Catalyzed Hydrolysis (SN1 Pathway): Under acidic conditions, the departure of the chloride ion is facilitated, leading to a resonance-stabilized allylic carbocation. The positive charge can be delocalized across the allyl system and is further stabilized by the electron-donating methoxy group on the phenyl ring. Nucleophilic attack by water on this carbocation would yield the corresponding allylic alcohol.

-

Base-Catalyzed Hydrolysis (SN2 Pathway): In the presence of a strong base, a direct bimolecular nucleophilic substitution (SN2) can occur, where a hydroxide ion attacks the carbon bearing the chlorine, displacing the chloride ion to form the allylic alcohol.

The alkene functionality in this compound is susceptible to oxidation. Common laboratory oxidants or atmospheric oxygen can initiate degradation.

-

Epoxidation: The double bond can be oxidized to form an epoxide. This can occur in the presence of peroxy acids or other oxidizing agents.

-

Cleavage of the Double Bond: Under stronger oxidative conditions (e.g., ozonolysis or permanganate), the double bond can be cleaved to form an aldehyde or a carboxylic acid.

The following diagram illustrates these hypothetical degradation pathways.

Caption: Hypothetical degradation pathways of this compound.

Proposed Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify the potential degradation products and pathways and to develop a stability-indicating analytical method.

The following conditions are recommended for forced degradation studies:

-

Acidic Hydrolysis: 1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

A stability-indicating HPLC method should be developed and validated.

-

Chromatographic System:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV Detector: Wavelength set to the λmax of the parent compound.

-

Mass Spectrometer (LC-MS): To identify the mass of the parent compound and any degradation products.

-

The following diagram illustrates the experimental workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability assessment.

Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for data presentation.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant(s) (Peak Area %) |

| Acidic (1M HCl, 60°C) | |||

| Basic (1M NaOH, 60°C) | |||

| Oxidative (3% H₂O₂, RT) | |||

| Thermal (80°C) | |||

| Photolytic (ICH Q1B) | |||

| Control |

Table 2: Characterization of Degradation Products by LC-MS

| Peak (RT) | [M+H]⁺ (m/z) | Proposed Structure |

| Parent | This compound | |

| Degradant 1 | ||

| Degradant 2 | ||

| Degradant 3 |

Conclusion

An In-depth Technical Guide to the Solubility of 2-Chloro-3-(2-methoxyphenyl)-1-propene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of this compound—which features a nonpolar benzene ring and propene backbone, combined with polar chloro and methoxy functional groups—suggests that it is a molecule of intermediate polarity. This structural composition indicates that it will likely exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity.

Below is a table summarizing the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Justification |

| Nonpolar | Hexane | Low | The significant nonpolar regions of the molecule will interact favorably, but the polar groups may limit high solubility. |

| Toluene | Medium to High | The aromatic nature of toluene will interact well with the methoxyphenyl group, enhancing solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to interact with both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | High | THF's ether group and overall polarity should effectively solvate the molecule. | |

| Acetone | High | The polar carbonyl group of acetone will interact strongly with the polar functionalities of the solute. | |

| Acetonitrile | Medium | While polar, acetonitrile is less effective at solvating large nonpolar moieties compared to other polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong, versatile solvent capable of dissolving a wide range of organic compounds.[1] | |

| Polar Protic | Methanol | Medium to High | The hydroxyl group can hydrogen bond with the methoxy group, and its alkyl portion interacts with the nonpolar parts. |

| Ethanol | Medium to High | Similar to methanol, but its slightly larger alkyl chain may enhance interactions with the nonpolar regions. | |

| Water | Very Low | The large, nonpolar hydrocarbon structure will be immiscible with the highly polar, hydrogen-bonding network of water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a solvent.[2]

Objective: To determine the saturation concentration of this compound in various organic solvents at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, DCM, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of a specific organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

-

Data Presentation for Quantitative Solubility

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Tetrahydrofuran | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Water | 25 |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the isothermal saturation method.

This comprehensive guide provides a robust framework for understanding and determining the solubility of this compound. While predictions based on chemical structure are a valuable starting point, empirical determination through the detailed protocol is essential for obtaining accurate and reliable data for research and development applications.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key chemical reactions involving 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6). Due to the limited availability of specific experimental data for this compound, this guide focuses on the plausible and characteristic reactions it is expected to undergo based on its structural features—a substituted vinyl chloride and an allyl-aromatic system. The core reactions discussed include palladium-catalyzed cross-coupling reactions (Heck and Suzuki-Miyaura), nucleophilic substitution, and electrophilic addition. This document furnishes detailed, albeit generalized, experimental protocols and predicted spectroscopic data to serve as a foundational resource for researchers. The information is presented to facilitate further investigation and application of this compound in synthetic and medicinal chemistry.

Introduction

This compound is a halogenated organic compound featuring a reactive vinyl chloride moiety and a methoxy-substituted phenyl ring. Its structure suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. The presence of both a vinyl halide and an allylic C-H bond allows for a range of transformations, including cross-coupling, substitution, and addition reactions. This guide will explore the theoretical and practical aspects of these key chemical transformations.

Predicted Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230-250 °C (at 760 mmHg) |

| Density | ~1.1 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF); Insoluble in water. |

Core Chemical Reactions

Based on its chemical structure, this compound is anticipated to participate in several key classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl chloride moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.[1][2]

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[1][2] In the context of this compound, it can either act as the vinyl halide partner or, theoretically, the alkene partner, though the former is more common for vinyl halides.

Generalized Experimental Protocol: Heck Reaction

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 4-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile) and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2-3 eq.).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. This compound can be coupled with various boronic acids or their esters to form substituted styrenyl derivatives.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent System: Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-30 minutes, then heat to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic attack, although vinylic substitutions are generally less facile than allylic or benzylic substitutions. Strong nucleophiles and/or forcing conditions may be required.

Generalized Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium cyanide, or an amine, 1.1-2.0 eq.) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress.

-

Work-up and Purification: Cool the mixture, pour it into water, and extract with an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum. Purify the product by distillation or chromatography.

Electrophilic Addition Reactions

The double bond in the propene moiety can undergo electrophilic addition reactions.[3][4] The regioselectivity of the addition will be influenced by the electronic effects of the substituents.

Generalized Experimental Protocol: Electrophilic Addition of HBr

-

Reaction Setup: Dissolve this compound in a non-polar, inert solvent like dichloromethane or pentane in a flask protected from light.

-

Reagent Addition: Bubble dry hydrogen bromide gas through the solution at 0 °C, or add a solution of HBr in acetic acid dropwise.

-

Reaction Conditions: Stir the mixture at 0 °C to room temperature. The reaction is typically fast and should be monitored closely.

-

Work-up: Once the reaction is complete, quench any excess HBr by washing with a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with water, dry over a drying agent, and evaporate the solvent. The product may be purified by distillation if necessary.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on its structure and typical chemical shifts and fragmentation patterns.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.85-6.95 | m | 2H | Ar-H |

| ~5.40 | s | 1H | =CH₂ (vinylic) |

| ~5.25 | s | 1H | =CH₂ (vinylic) |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.60 | s | 2H | Ar-CH₂- |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Ar-C (C-OCH₃) |

| ~140.0 | C=CH₂ (quaternary) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-C (C-CH₂) |

| ~121.0 | Ar-CH |

| ~115.0 | =CH₂ (vinylic) |

| ~110.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~38.0 | Ar-CH₂- |

Mass Spectrometry (Predicted EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 182/184 | 30/10 | [M]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 147 | 100 | [M - Cl]⁺ |

| 121 | 80 | [M - CH₂CCl]⁺ |

| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (vinylic and aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic and methoxy) |

| 1640 | Medium | C=C stretch (alkene) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 880 | Strong | =C-H bend (out-of-plane, vinylidene) |

| 750 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |

| 700-600 | Medium | C-Cl stretch |

Visualizations of Key Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions discussed.

Caption: Catalytic cycle of the Heck Reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.

Caption: Pathway for Nucleophilic Substitution.

Caption: General mechanism of Electrophilic Addition.

Conclusion

This compound possesses a versatile chemical structure that suggests its utility in a variety of important organic transformations. While specific literature on its reactivity is not abundant, this guide provides a solid theoretical and practical foundation for its use in palladium-catalyzed cross-coupling, nucleophilic substitution, and electrophilic addition reactions. The generalized protocols and predicted spectroscopic data herein are intended to serve as a starting point for further experimental investigation and optimization. It is hoped that this guide will stimulate further research into the chemistry of this promising synthetic building block and its potential applications in medicinal chemistry and materials science.

References

Potential Biological Activities of 2-Chloro-3-(2-methoxyphenyl)-1-propene Derivatives: A Technical Overview